molecular formula C21H18N4O2 B2391920 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide CAS No. 847388-00-5

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide

Cat. No.: B2391920
CAS No.: 847388-00-5
M. Wt: 358.401
InChI Key: MVXTXFKMSGJHKN-UHFFFAOYSA-N
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Description

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .

Mode of Action

The compound interacts with its target, COX-2, by fitting into its active site . This interaction is facilitated by the compound’s methylsulfonyl pharmacophore , which is adequately placed into the COX-2 active site . The compound’s interaction with COX-2 leads to the inhibition of the enzyme, thereby reducing the production of prostaglandins .

Biochemical Pathways

The inhibition of COX-2 by this compound affects the prostaglandin biosynthesis pathway . Prostaglandins, particularly PGE2, are responsible for increasing pain and tissue blood flow during inflammation . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby alleviating inflammation .

Result of Action

The compound’s action results in moderate to good selectivity for the inhibition of the COX-2 enzyme . In vitro assays have shown that the compound can inhibit COX-2 even more effectively than celecoxib, a reference drug . Furthermore, all synthesized compounds showed considerable inhibitory results on MCF-7 breast cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions under which the compound is synthesized can affect its properties . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate .

Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride. These catalysts facilitate the one-pot, multicomponent reactions that are essential for the efficient synthesis of imidazo[1,2-a]pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions: N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various metal catalysts. The reaction conditions are typically mild and metal-free, making the processes more environmentally friendly .

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which have shown significant biological activities .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which also exhibit significant biological activities . These compounds share structural similarities with N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide but differ in their specific functional groups and biological targets.

Uniqueness: What sets this compound apart is its unique combination of the imidazo[1,2-a]pyrimidine core with a methoxyphenyl and methylbenzamide moiety. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-5-3-6-16(11-14)20(26)23-17-12-15(7-8-19(17)27-2)18-13-25-10-4-9-22-21(25)24-18/h3-13H,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXTXFKMSGJHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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